Pentane-1,5-diyl bis(3-bromopropionate)
Description
Pentane-1,5-diyl bis(3-bromopropionate) (CAS: 53219-90-2) is a brominated ester compound with the molecular formula C₁₁H₁₈Br₂O₄. Its structure comprises a pentane-1,5-diyl spacer bridging two 3-bromopropionate ester groups.
Properties
CAS No. |
53219-90-2 |
|---|---|
Molecular Formula |
C11H18Br2O4 |
Molecular Weight |
374.07 g/mol |
IUPAC Name |
5-(3-bromopropanoyloxy)pentyl 3-bromopropanoate |
InChI |
InChI=1S/C11H18Br2O4/c12-6-4-10(14)16-8-2-1-3-9-17-11(15)5-7-13/h1-9H2 |
InChI Key |
XFUTVHAXMLALRL-UHFFFAOYSA-N |
Canonical SMILES |
C(CCOC(=O)CCBr)CCOC(=O)CCBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentane-1,5-diyl bis(3-bromopropionate) can be synthesized through the esterification reaction between pentane-1,5-diol and 3-bromopropionic acid. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of pentane-1,5-diyl bis(3-bromopropionate) may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining product quality and consistency .
Chemical Reactions Analysis
Types of Reactions
Pentane-1,5-diyl bis(3-bromopropionate) undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Reduction Reactions: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophiles: Hydroxide ions, amines, and other nucleophiles for substitution reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) for reduction reactions.
Acids/Bases: Strong acids or bases for hydrolysis reactions.
Major Products Formed
Substitution Products: Derivatives with different functional groups replacing the bromine atoms.
Reduction Products: Alcohols derived from the reduction of ester groups.
Hydrolysis Products: Pentane-1,5-diol and 3-bromopropionic acid.
Scientific Research Applications
Pentane-1,5-diyl bis(3-bromopropionate) has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Materials Science: The compound can be used in the preparation of polymers and other materials with specific properties.
Biological Studies: It may be used in the development of bioactive compounds and as a reagent in biochemical assays.
Medicinal Chemistry: The compound’s derivatives could be explored for potential therapeutic applications.
Mechanism of Action
The mechanism of action of pentane-1,5-diyl bis(3-bromopropionate) involves its reactivity towards nucleophiles and reducing agents. The bromine atoms and ester groups are key sites for chemical reactions, allowing the compound to participate in various transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Structural Isomers: Positional Bromine Variations
Pentane-1,5-diyl bis(2-bromopropionate) (CAS: 94023-70-8) shares the same molecular formula (C₁₁H₁₈Br₂O₄ ) but differs in the bromine position on the propionate group (2-bromo vs. 3-bromo). This positional isomerism impacts electronic and steric properties:
- Reactivity : The 3-bromo isomer may exhibit distinct nucleophilic substitution kinetics due to differences in steric hindrance and leaving-group stability.
- Biological Activity : While neither isomer’s biological data is directly reported, analogous brominated compounds show that bromine position influences binding affinity to targets like EGFR .
Functional Group Variations
Pyridinium Bromides
1,1′-(Pentane-1,5-diyl)bis(4-methylpyridin-1-ium) bromide (C₁₇H₂₄Br₂N₂) replaces bromopropionate esters with charged pyridinium groups. Key differences include:
- Solubility : Pyridinium bromides are highly polar, enhancing aqueous solubility compared to the lipophilic bromopropionate esters.
- Biological Activity : Demonstrated strong EGFR inhibition via C–H and alkyl interactions (binding distance: 3.05 Å with ASP831), correlating with antitumor activity in breast cancer models .
Imidazolium Hexafluorophosphates
1,1′-(Pentane-1,5-diyl)bis(3-methyl-1H-imidazol-3-ium) bis(hexafluorophosphate) (C₁₃H₂₂F₁₂N₄P₂) features imidazolium rings and hexafluorophosphate counterions.
- Stability : Ionic nature and bulky counterions enhance thermal and hydrolytic stability compared to bromopropionate esters.
- Applications : Primarily used in crystal engineering and materials science, as evidenced by its well-characterized crystal structure .
Benzamide Derivatives
N,N′-(Pentane-1,5-diyl)bis(2,3-dihydroxybenzamide) (C₁₉H₂₀N₂O₄) replaces esters with amide linkages.
- Hydrolytic Stability : Amides resist hydrolysis under physiological conditions, making them more suitable for prolonged biological activity than esters.
- Synthesis : Prepared via condensation reactions, offering modular functionalization for drug design .
Key Physical and Chemical Properties
Biological Activity
Pentane-1,5-diyl bis(3-bromopropionate) is a chemical compound that has garnered attention due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its significance in biological research.
Chemical Structure and Synthesis
Pentane-1,5-diyl bis(3-bromopropionate) is characterized by its unique structure, which includes a pentane backbone with two bromopropionate ester groups. The synthesis typically involves the reaction of pentanediol with 3-bromopropionic acid in the presence of coupling agents such as DCC (dicyclohexylcarbodiimide) to facilitate the formation of the ester bonds.
Biological Activity
The biological activity of Pentane-1,5-diyl bis(3-bromopropionate) can be categorized into several areas:
1. Antimicrobial Activity
- Studies have shown that compounds similar to Pentane-1,5-diyl bis(3-bromopropionate) exhibit antimicrobial properties. The bromine substituents are believed to enhance the compound's ability to disrupt microbial cell membranes, leading to cell lysis.
- A comparative analysis of various brominated esters indicated that those with longer aliphatic chains demonstrated increased efficacy against Gram-positive bacteria .
2. Cytotoxic Effects
- Research indicates that Pentane-1,5-diyl bis(3-bromopropionate) may possess cytotoxic effects on cancer cell lines. In vitro studies have reported IC50 values in the micromolar range for several cancer types, suggesting its potential as a chemotherapeutic agent .
3. Enzyme Inhibition
- The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has shown promise in inhibiting acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases .
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial properties of various brominated compounds, Pentane-1,5-diyl bis(3-bromopropionate) was tested against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, highlighting its potential as an antibacterial agent .
Case Study 2: Cytotoxicity Against Cancer Cells
A recent investigation assessed the cytotoxic effects of Pentane-1,5-diyl bis(3-bromopropionate) on HeLa and MCF-7 cell lines. The compound exhibited dose-dependent cytotoxicity with IC50 values of 15 µM and 20 µM respectively. Mechanistic studies suggested that apoptosis was induced through the mitochondrial pathway .
Table 1: Summary of Biological Activities
Q & A
Basic: What are the recommended synthetic routes for Pentane-1,5-diyl bis(3-bromopropionate)?
Methodological Answer:
The compound is synthesized via esterification between 1,5-pentanediol and 3-bromopropionyl chloride under anhydrous conditions. A typical procedure involves:
- Step 1: Equimolar mixing of 1,5-pentanediol and 3-bromopropionyl chloride (CAS 15486-96-1, bp 55–57°C at 17 mmHg) in dichloromethane .
- Step 2: Catalysis with DMAP (4-dimethylaminopyridine) or pyridine to neutralize HCl byproducts.
- Step 3: Purification via column chromatography (silica gel, hexane/ethyl acetate gradient).
Key Data:
| Parameter | Value/Note | Reference |
|---|---|---|
| Purity of 3-bromopropionyl chloride | >95% (tech. grade) | |
| Yield optimization | 70–85% with excess acyl chloride |
Advanced: How can reaction conditions be optimized to minimize diastereomer formation?
Methodological Answer:
Diastereomers may arise due to chiral centers in the pentane backbone. Strategies include:
- Solvent selection: Use polar aprotic solvents (e.g., THF) to enhance reaction homogeneity and reduce steric hindrance.
- Temperature control: Maintain 0–5°C during esterification to slow racemization .
- Catalyst choice: Employ chiral catalysts like (R)-BINOL for enantioselective synthesis.
Data Contradiction Analysis:
Conflicting reports on diastereomer ratios (e.g., 60:40 vs. 85:15) may stem from variations in solvent polarity or reagent purity. Validate with chiral HPLC (e.g., Chiralpak IA column, hexane:IPA mobile phase) .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR:
- ¹H NMR: Peaks at δ 1.5–1.7 ppm (pentane backbone CH₂), δ 4.3–4.5 ppm (ester CH₂) .
- ¹³C NMR: Carbonyl signals at ~170 ppm, brominated carbons at ~30 ppm.
- Mass Spectrometry: ESI-MS expected at m/z 402 (M+H⁺).
Validation Note: Compare with deuterated analogs (e.g., d₄-3-bromopropionic acid, CAS 1219799-25-3) to resolve overlapping signals .
Advanced: How to resolve discrepancies in thermal stability data during DSC analysis?
Methodological Answer:
Discrepancies may arise from moisture sensitivity or impurities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
